Benidipine - 119065-60-0

Benidipine

Catalog Number: EVT-1177107
CAS Number: 119065-60-0
Molecular Formula: C28H31N3O6
Molecular Weight: 505.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Benidipine has the formula 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester hydrochloride. It is a synthetic dihydropyridine derivative that has anti-hypertensive and anti-anginal actions. It was originated in Japan by Kyowa Hakko, it is submitted for FDA approval and it is currently available in some Asian countries like India and Japan.
Synthesis Analysis

The synthesis of benidipine hydrochloride involves several steps, typically beginning with the formation of key intermediates. A notable method includes the nucleophilic substitution reaction of 3-hydroxypyridine with benzyl halides under reflux conditions.

Detailed Synthesis Steps

Molecular Structure Analysis

Benidipine's molecular structure features a dihydropyridine core with multiple substituents that enhance its calcium channel blocking activity.

Key Structural Features

  • Dihydropyridine Ring: Central to its action as a calcium channel blocker.
  • Nitrophenyl Group: Contributes to the compound's lipophilicity and membrane permeability.
  • Piperidinyl Ester: Enhances binding affinity to calcium channels.

The compound's stereochemistry plays a crucial role in its biological activity, with specific configurations affecting its interaction with calcium channels .

Chemical Reactions Analysis

Benidipine primarily undergoes metabolic reactions in the liver, where it is almost completely metabolized through cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5.

Metabolism and Elimination

  • Metabolites: Key metabolites include N-desbenzylbenidipine and dehydrobenidipine.
  • Elimination Pathways: Approximately 36% of benidipine is excreted via urine, while the majority is eliminated through feces as bile excretion.

The compound does not appear in unchanged form in excretion products .

Mechanism of Action

Benidipine functions by blocking voltage-dependent calcium channels (L-type, N-type, and T-type) in vascular smooth muscle cells.

Mechanistic Insights

  • Calcium Channel Blockade: By inhibiting these channels, benidipine reduces intracellular calcium levels, leading to vasodilation and decreased blood pressure.
  • Vascular Selectivity: The drug exhibits preferential action on peripheral blood vessels compared to cardiac tissues, minimizing potential side effects associated with heart rate modulation.

This mechanism contributes to its effectiveness as an antihypertensive agent with prolonged action due to slow dissociation from the binding site on calcium channels .

Physical and Chemical Properties Analysis

Benidipine exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in organic solvents; moderate solubility in water.
  • Stability: Stability studies indicate that benidipine maintains integrity under various stress conditions.
  • Melting Point: The melting point ranges around 130–135 °C.

These properties are critical for formulation development and ensuring bioavailability during therapeutic use .

Applications

Benidipine is primarily utilized in clinical settings for:

  • Hypertension Management: Effective in lowering blood pressure through vasodilation.
  • Angina Pectoris Treatment: Alleviates chest pain by improving blood flow through coronary arteries.

Research continues into additional applications, including potential uses in other cardiovascular conditions due to its unique pharmacological profile .

Pharmacological Profile of Benidipine

Molecular Mechanisms of Action

Triple Calcium Channel Inhibition (L-, N-, T-Type)

Benidipine hydrochloride is a dihydropyridine-derived calcium channel blocker distinguished by its concurrent inhibition of L-type, N-type, and T-type voltage-gated calcium channels. This triple-blocking action underpins its broad cardiovascular effects:

  • L-Type Channels: Predominantly expressed in vascular smooth muscle and cardiac myocytes, L-type channel inhibition induces peripheral vasodilation, reducing systemic vascular resistance and blood pressure [1] [6].
  • N-Type Channels: Located on sympathetic nerve terminals and renal glomerular efferent arterioles, N-type blockade suppresses norepinephrine release and dilates efferent arterioles, reducing intraglomerular pressure and conferring renoprotection [1] [3].
  • T-Type Channels: Found in the sinoatrial node and adrenal glomerulosa, T-type inhibition moderates heart rate and aldosterone secretion. The latter reduces sodium retention and may mitigate end-organ damage in hypertension [3] [10].

Table 1: Calcium Channel Targets of Benidipine

Channel TypePrimary LocalizationPhysiological Consequence of Blockade
L-TypeVascular smooth muscle, MyocardiumVasodilation, Reduced cardiac contractility
N-TypeSympathetic nerves, Renal efferent arteriolesSympathetic inhibition, Efferent arteriolar dilation
T-TypeSinoatrial node, Adrenal glandsHeart rate modulation, Aldosterone suppression

This multichannel inhibition differentiates benidipine from classical dihydropyridines (e.g., amlodipine or nifedipine), which primarily target L-type channels. Clinically, it translates to enhanced organ protection beyond blood pressure control [1] [6].

Vascular Selectivity and Membrane Affinity

Benidipine exhibits high vascular selectivity due to its lipophilic molecular structure. This property enables:

  • Differential Binding: Benidipine’s affinity for vascular smooth muscle calcium channels exceeds that for cardiac channels by >100-fold, minimizing direct cardiodepressant effects [1] [7].
  • Membrane Approach: The drug’s lipophilicity facilitates integration into lipid bilayers of cell membranes, creating a depot effect. This allows slow dissociation from dihydropyridine binding sites, prolonging its antihypertensive action despite rapid plasma clearance [1] [6].
  • Coronary Selectivity: Benidipine preferentially dilates coronary arteries over peripheral vessels. This enhances myocardial perfusion in ischemic conditions like vasospastic angina without provoking reflex tachycardia—a limitation of other dihydropyridines [6] [7].

Additionally, benidipine upregulates endothelial nitric oxide (NO) synthesis and preserves tetrahydrobiopterin (a critical NO synthase cofactor), augmenting vasodilation and antioxidant effects in vascular tissues [1] [6].

Pharmacokinetic Properties

Absorption and Bioavailability

Benidipine is administered orally and demonstrates rapid gastrointestinal absorption:

  • Peak Plasma Concentrations (Tmax): Achieved within 0.5–0.75 hours post-administration of 4–8 mg doses, indicating swift absorption [5] [9].
  • Bioavailability: Estimated at ~50–60% due to significant first-pass metabolism in the liver. Despite this, its lipophilicity ensures effective tissue distribution, particularly to vascular membranes [5].
  • Enantioselective Exposure: The (S)-(+)-α enantiomer exhibits 3-fold higher plasma exposure than the (R)-(−)-α enantiomer. This is pharmacologically relevant as the (S)-enantiomer possesses 100-fold greater calcium channel blocking potency [5] [9].

Table 2: Key Pharmacokinetic Parameters of Benidipine

ParameterCharacteristicsClinical Relevance
Tmax0.5–0.75 hoursRapid onset of action
Enantiomer Ratio (S:R)~3:1 in plasma(S)-enantiomer drives primary efficacy
Food EffectNot documented in available literatureLikely administered irrespective of meals

Hepatic Metabolism and Cytochrome P450 3A4/5 Involvement

Benidipine undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 (CYP) enzymes:

  • Primary Metabolic Pathways: Includes N-debenzylation (yielding N-desbenzylbenidipine) and dehydrogenation (producing dehydrobenidipine). These metabolites exhibit minimal pharmacological activity [2] [5].
  • CYP3A4/5 Dominance: In vitro studies confirm CYP3A4 and CYP3A5 as the exclusive isoforms responsible for benidipine metabolism. No significant contributions from CYP1A2, 2C9, 2C19, or 2D6 occur [5] [8] [9].
  • Drug-Drug Interactions: Coadministration with CYP3A inducers (e.g., rifampin) reduces systemic exposure of both benidipine enantiomers by 85–90%. Conversely, strong CYP3A inhibitors (e.g., ketoconazole) are predicted to increase exposure, though clinical data is limited [5] [9].
  • Non-Enantioselective Metabolism: Intrinsic clearance rates for (S)- and (R)-enantiomers are similar (2.9 vs. 2.4 μL/min/pmol P450), indicating metabolism is not stereoselective [5].

Elimination Pathways (Biliary vs. Renal Excretion)

Benidipine and its metabolites are eliminated predominantly via the hepatobiliary route:

  • Biliary Excretion: Accounts for >80% of elimination, facilitated by P-glycoprotein-mediated efflux into the bile. Enterohepatic recirculation may contribute to sustained plasma levels [3] [8].
  • Renal Excretion: <5% of unchanged benidipine is recovered in urine. Dose adjustment is unnecessary in mild-moderate renal impairment [3] [8].
  • Half-life (t½): Ranges from 5–24 hours. The discrepancy between plasma t½ and prolonged therapeutic effect (>24 hours) reflects its membrane reservoir effect in vascular tissues [3] [5].

These properties support once-daily dosing despite a relatively short plasma half-life, emphasizing the role of tissue kinetics in benidipine’s sustained action.

Properties

CAS Number

119065-60-0

Product Name

Benidipine

IUPAC Name

5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C28H31N3O6

Molecular Weight

505.6 g/mol

InChI

InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26-/m1/s1

InChI Key

QZVNQOLPLYWLHQ-ZEQKJWHPSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Solubility

1 mg/ml

Synonyms

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, [R-(R*,R*)]-

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.